![molecular formula C10H13IS B12562806 Benzene, [(3-iodobutyl)thio]- CAS No. 190672-04-9](/img/structure/B12562806.png)
Benzene, [(3-iodobutyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(3-iodobutyl)thio]- is an organic compound with the molecular formula C10H13IS. It consists of a benzene ring substituted with a thioether group attached to a 3-iodobutyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-iodobutyl)thio]- typically involves the reaction of benzene with 3-iodobutyl thiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group displaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods: Industrial production of Benzene, [(3-iodobutyl)thio]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [(3-iodobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene, [(3-butyl)thio]-.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, [(3-iodobutyl)thio]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzene, [(3-iodobutyl)thio]- involves its interaction with molecular targets through its thioether and iodine functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and target .
Comparaison Avec Des Composés Similaires
(3-Iodobutyl)benzene: Similar structure but lacks the thioether group.
Benzene, [(3-chlorobutyl)thio]-: Similar structure with chlorine instead of iodine.
Benzene, [(3-bromobutyl)thio]-: Similar structure with bromine instead of iodine.
Uniqueness: The iodine atom allows for versatile substitution reactions, while the thioether group offers additional chemical functionality .
Propriétés
Numéro CAS |
190672-04-9 |
|---|---|
Formule moléculaire |
C10H13IS |
Poids moléculaire |
292.18 g/mol |
Nom IUPAC |
3-iodobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13IS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
QIGIAQVPZKYRBX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCSC1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


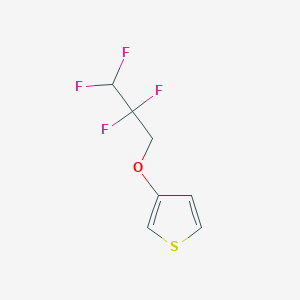
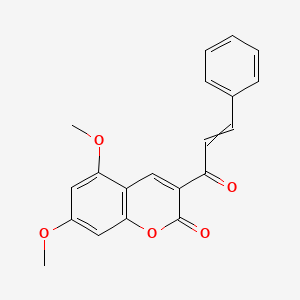
![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
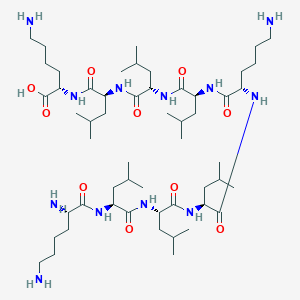
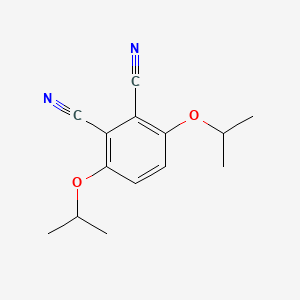
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
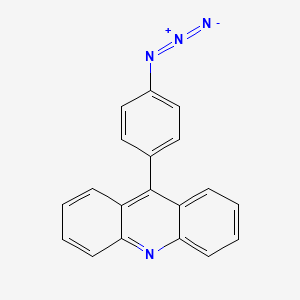
![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
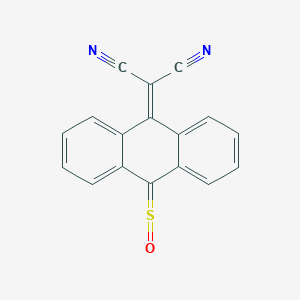
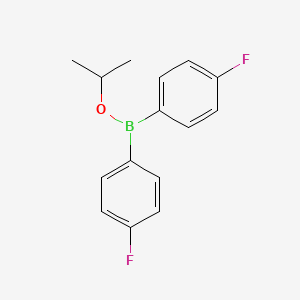
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)

